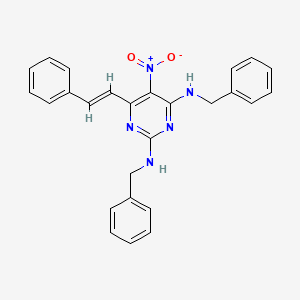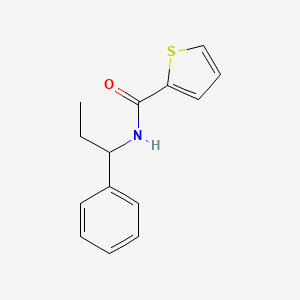
2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile, commonly known as DMPP, is a potent and selective nicotinic acetylcholine receptor (nAChR) agonist. It has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. In
作用机制
DMPP selectively activates 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles, which are ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. Activation of 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles leads to the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes such as learning, memory, and reward. DMPP's ability to selectively activate 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles makes it a potent and specific drug candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including the activation of 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles, the release of neurotransmitters, and the modulation of synaptic plasticity. DMPP has also been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. Additionally, DMPP has been shown to have potential neuroprotective effects, which make it a promising drug candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
DMPP's selectivity for 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles makes it a potent and specific drug candidate for the treatment of neurological disorders. However, the limited availability and high cost of DMPP may pose a challenge for researchers studying its therapeutic potential. Additionally, the potential toxicity of DMPP and its metabolites requires careful consideration when designing experiments.
未来方向
The potential therapeutic applications of DMPP in various neurological disorders make it a promising drug candidate for future research. Future studies should focus on optimizing the synthesis method of DMPP to improve its availability and reduce its cost. Additionally, further research is needed to elucidate the mechanisms underlying DMPP's neuroprotective effects and to determine its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of DMPP in humans.
合成方法
DMPP can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with 1-methyl-1H-pyrrole-3-carboxylic acid to yield the corresponding acid. The acid is then converted to the corresponding nitrile through a dehydration reaction. Finally, the nitrile is reduced to the corresponding amine using lithium aluminum hydride, followed by the introduction of the pyridine ring to yield DMPP.
科学研究应用
DMPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. DMPP's ability to selectively activate 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles makes it a promising drug candidate for the treatment of these disorders.
属性
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methylpyrrol-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23-8-7-12(11-23)16-9-14(15(10-20)19(21)22-16)13-5-4-6-17(24-2)18(13)25-3/h4-9,11H,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYRTQVVFSCLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2=NC(=C(C(=C2)C3=C(C(=CC=C3)OC)OC)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)


![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)
![ethyl 2-acetyl-3-{4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}acrylate](/img/structure/B5458862.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5458865.png)


![N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)
![4,6-dimethyl-2-[(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinonitrile](/img/structure/B5458889.png)
![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)